Nicotinamida ribósido

Descripción general

Descripción

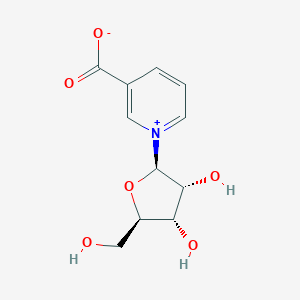

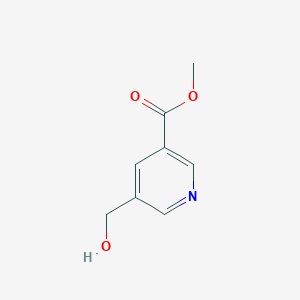

D-ribosylnicotinate is conjugate base of D-ribosylnicotinic acid. It has a role as a human metabolite. It is a conjugate base of a D-ribosylnicotinic acid.

Nicotinic acid riboside is a natural product found in Homo sapiens, Vitis vinifera, and Saccharomyces cerevisiae with data available.

Aplicaciones Científicas De Investigación

Trastornos metabólicos

NR ha demostrado ser prometedor en el tratamiento de trastornos metabólicos. Mejora el contenido de NAD+ del cuerpo, que es crucial para el metabolismo energético. Los estudios sugieren que la suplementación con NR puede mejorar la sensibilidad a la insulina y los perfiles lipídicos, lo que podría beneficiar afecciones como la diabetes y la obesidad .

Enfermedades neurodegenerativas

Las propiedades neuroprotectoras de NR se están explorando en el contexto de las enfermedades neurodegenerativas. Al aumentar los niveles de NAD+, NR puede apoyar la salud y la función neuronal, ofreciendo posibles beneficios terapéuticos para enfermedades como el Alzheimer y el Parkinson .

Salud cardiovascular

Los beneficios cardiovasculares de NR incluyen el apoyo a la función del músculo cardíaco y la reducción del estrés oxidativo, lo que puede conducir a una mejor salud cardiovascular. La investigación indica que NR podría ser beneficioso para controlar la insuficiencia cardíaca y prevenir la lesión isquémica .

Longevidad y envejecimiento

NR se está estudiando por su potencial para extender la vida útil y la salud útil. Puede influir en el envejecimiento al promover la reparación del ADN y apoyar la función de las sirtuinas, proteínas asociadas con la longevidad .

Enfermedades infecciosas

Estudios recientes han explorado la aplicación de NR en enfermedades infecciosas, incluido su posible papel en la mejora de la respuesta inmunitaria contra patógenos como el SARS-CoV-2. La capacidad de NR para aumentar los niveles de NAD+ podría apoyar los mecanismos de defensa del cuerpo .

Pérdida de audición

Hay evidencia emergente de que NR podría proteger contra la pérdida de audición inducida por el ruido. Al prevenir el daño a las células nerviosas del oído interno, NR puede preservar la función auditiva y prevenir la progresión de la pérdida de audición .

Mecanismo De Acción

Target of Action

Nicotinic acid riboside (NR) is a precursor of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme that plays important roles in various metabolic pathways . The primary targets of NR are the enzymes involved in NAD+ biosynthesis and metabolism .

Mode of Action

NR is converted into NAD+ through a series of biochemical reactions. It first gets converted into nicotinamide mononucleotide (NMN) by the action of nicotinamide riboside kinases (NRKs). NMN is then converted into NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs) . This conversion process allows NR to enhance the intracellular levels of NAD+, thereby influencing the activities of NAD±dependent enzymes .

Biochemical Pathways

NR is involved in the NAD+ biosynthetic pathway. It is converted into NMN by NRKs, and NMN is further converted into NAD+ by NMNATs . NAD+ is a crucial coenzyme in various metabolic redox reactions, and it also serves as a substrate for NAD±consuming enzymes, which are involved in many fundamental cellular processes including aging and longevity .

Pharmacokinetics

Oral administration of NR has been shown to effectively increase NAD+ levels in the body. In a clinical trial, single doses of 100, 300, and 1,000 mg of NR produced dose-dependent increases in the blood NAD+ metabolome . This suggests that NR has good bioavailability and can effectively enhance NAD+ levels in the body.

Result of Action

The increase in NAD+ levels due to NR administration has several molecular and cellular effects. It enhances the activities of NAD±dependent enzymes, which play key roles in various cellular processes such as metabolism, DNA repair, cell growth, and survival . This can have protective effects against a broad spectrum of pathological conditions, such as neurodegenerative diseases, diabetes, and hearing loss .

Safety and Hazards

Nicotinamide riboside supplementation has been studied in amounts of 1,000-2,000 mg daily with no harmful effects and few, if any, adverse side effects . Like all members of the vitamin B3 family, NR has a good safety profile and is generally considered safe . When taken by mouth, Nicotinamide riboside chloride is possibly safe when used in doses up to 300 mg daily .

Análisis Bioquímico

Biochemical Properties

NAR plays a significant role in biochemical reactions as it is converted within the body to NAD+, which is required for various critical cell functions, including metabolism, DNA repair, cell growth, and survival . NAR interacts with enzymes such as nicotinamide riboside kinases (NRK1, NRK2), which are involved in its conversion to NAD+ .

Cellular Effects

NAR has been shown to have a broad impact on various types of cells and cellular processes. It influences cell function by boosting intracellular NAD+ concentrations, which can provide protective effects against a range of pathological conditions, such as neurodegenerative diseases, diabetes, and hearing loss . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of NAR action involves its conversion to NAD+ through a two-step and a three-step pathway . This process includes binding interactions with biomolecules, enzyme activation, and changes in gene expression. The conversion of NAR to NAD+ is crucial for various metabolic reactions and cellular functions .

Temporal Effects in Laboratory Settings

The effects of NAR change over time in laboratory settings. NAR is readily metabolized, resulting in the generation of nicotinamide (Nam) after being imported into cells . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched.

Metabolic Pathways

NAR is involved in the NAD+ biosynthetic pathway. It is metabolized by two main pathways: degradative processes from which Nam results, and synthetic processes exploiting NR kinases (NRK1, NRK2), resulting in increased tissue NAD+ .

Transport and Distribution

NAR is transported into cells by members of the equilibrative nucleoside transporter (ENT) family ENT1, ENT2, and ENT4 . After being imported into cells, NAR is readily metabolized .

Subcellular Localization

As a precursor to NAD+, NAR is likely to be found wherever NAD+ is utilized within the cell, including the mitochondria .

Propiedades

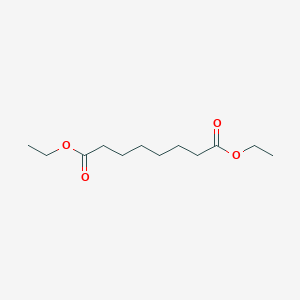

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEDDPCUCPRQNY-ZYUZMQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938912 | |

| Record name | Nicotinic acid ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17720-18-2 | |

| Record name | Pyridinium, 3-carboxy-1-β-D-ribofuranosyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinic acid ribonucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017720182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)

![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)

![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)